(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride
Description
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFOGPILZPMPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388630-75-9 | |
| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388630-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Microwave-Assisted Amination
A high-yielding method documented in PDE10A inhibitor research involves microwave-assisted amination. In one protocol, 2-chloro-5-methyl-1,3,4-thiadiazole is reacted with excess methanamine under microwave irradiation at 150°C for 30 minutes, followed by hydrochloride salt formation. This approach leverages rapid heating to accelerate nucleophilic displacement, achieving conversions >90% (Table 1).
Table 1. Reaction Conditions for Microwave-Assisted Synthesis
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-5-methyl-1,3,4-thiadiazole |
| Nucleophile | Methanamine |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 150°C |
| Time | 30 minutes |
| Yield | 92% (isolated) |
This method’s efficiency is attributed to the electron-withdrawing thiadiazole ring, which activates the C2 position for nucleophilic attack.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents like DMF and acetonitrile are preferred for SNAr reactions due to their ability to stabilize transition states. In the microwave-assisted method, DMF enhances reaction homogeneity and thermal conductivity. Sterically hindered bases (e.g., DIPEA) are employed in patent protocols to deprotonate the amine, ensuring efficient nucleophilic attack.
Temperature and Time Dependence
Elevated temperatures (150°C) under microwave conditions reduce reaction times from hours to minutes, minimizing side reactions such as thiadiazole ring degradation. Kinetic studies suggest an activation energy of ~85 kJ/mol for the amination step, necessitating precise thermal control.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (500 MHz, D2O): δ 4.32 (s, 2H, CH2NH2), 2.55 (s, 3H, C5-CH3). The absence of peaks >5 ppm confirms salt formation.
LCMS : m/z = 130.1 [M+H]+ (free base), 165.6 [M+H]+ (hydrochloride).
HPLC Purity : ≥95% (C18 column, 0.1% TFA in H2O/MeCN).
X-ray Crystallography
Although no crystal structure of the compound is reported, its derivatives (e.g., MK-8189) reveal key non-covalent interactions. The thiadiazole sulfur participates in van der Waals contacts, while the protonated amine engages in ionic interactions with biological targets.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in PDE10A inhibitors. Its electron-deficient core enhances binding to the enzyme’s catalytic pocket, while the aminomethyl group enables linker diversification. In MK-8189, this moiety contributes to a dissociation half-life of 6.7 minutes on PDE10A, underscoring its pharmacological relevance.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent at position 5 of the 1,3,4-thiadiazole ring significantly influences physicochemical properties, solubility, and biological activity. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Solubility trends inferred from substituent hydrophobicity.
Critical Analysis of Substituent Effects
- Methyl Group : Balances lipophilicity and solubility, favoring blood-brain barrier penetration in CNS drugs .
- 4-Methoxyphenyl Group : Introduces aromatic bulk, improving target binding affinity in anticancer agents but limiting solubility .
- Unsubstituted Core : High polarity makes it ideal for reactions requiring water-soluble intermediates .
Biological Activity
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its anticancer effects, antimicrobial activity, and mechanisms of action, supported by relevant data tables and research findings.
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methyl group at position 5 enhances its lipophilicity, potentially improving its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (Breast Cancer) | 0.28 | Inhibits tubulin polymerization |
| A549 (Lung Cancer) | 0.52 | Promotes cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : It interacts with cellular receptors that regulate apoptosis and cell cycle progression.
Case Studies
One notable study investigated the effects of this compound on human leukemia cells. The results indicated that it significantly reduced cell viability in a dose-dependent manner and increased markers of apoptosis such as caspase activation and p53 expression .
Another study focused on the structure-activity relationship (SAR) of thiadiazole derivatives, revealing that modifications to the thiadiazole ring can enhance potency and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5-methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclization reactions. A common approach involves reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in methanol, followed by reflux with thiourea to form the thiadiazole-thiazole hybrid structure. Post-synthetic hydrochlorination yields the hydrochloride salt. Solvent choice (e.g., methanol) and reaction temperature (reflux conditions) are critical for achieving high purity .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : UV-Vis spectroscopy (λmax analysis for conjugation), FT-IR (C-S and N-H stretching vibrations), - and -NMR (to confirm methyl and amine proton environments), and elemental analysis (C, H, N, S content) are standard. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For crystalline derivatives, X-ray diffraction may resolve stereochemistry .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid exposure to moisture and light, as thiadiazole derivatives are prone to hydrolysis and photodegradation. Pre-experiment stability assays (TGA/DSC for thermal stability, HPLC for purity over time) are advised to confirm integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization efficiency compared to methanol, but require strict moisture control.
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate thiourea-mediated cyclization.
- Workup : Employ column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can contradictions in reported biological activities of thiadiazole derivatives be resolved?
- Methodological Answer : Bioactivity discrepancies often arise from substituent effects. For example:
- Electron-Withdrawing Groups (e.g., -Cl, -NO) enhance antimicrobial activity but reduce solubility.
- Steric Effects : Bulky substituents (e.g., aryl groups) may hinder target binding.
Validate activity via dose-response assays (IC/MIC determination) and computational docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
- QSAR Models : Use descriptors like logP, polar surface area, and topological indices to optimize pharmacodynamic properties .
Q. How can researchers design derivatives for selective enzyme inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce bioisosteres (e.g., replacing thiadiazole with oxadiazole) to modulate binding affinity.
- Fragment-Based Drug Design : Screen fragment libraries (e.g., via SPR or MST) to identify synergistic substituents.
- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibition kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
